REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([OH:18])=[O:17])([C:12]([OH:14])=[O:13])[OH:11].[P:21]([O-:25])([O-:24])([O-:23])=[O:22].[Ca+2:26].[Ca+2].[Ca+2].[Ca+2].OP(O)(O)=O>>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Ca+2:26].[P:21]([O-:25])([O-:24])([OH:23])=[O:22].[Na+:6].[Na+:6].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([OH:18])=[O:17])([C:12]([OH:14])=[O:13])[OH:11] |f:0.1.2,4.5.6.7.8,10.11,12.13.14|
|
Name
|
disodium hydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
formula 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetracalcium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
hydroxyapatite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
If the pH is still maintained at near 8.5
|
Name
|
calcium hydrogen phosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)([O-])[O-].[Ca+2]
|
Name
|
disodium hydrogen phosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
citric acid
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Na+:6].[Na+].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([OH:18])=[O:17])([C:12]([OH:14])=[O:13])[OH:11].[P:21]([O-:25])([O-:24])([O-:23])=[O:22].[Ca+2:26].[Ca+2].[Ca+2].[Ca+2].OP(O)(O)=O>>[P:1]([O-:5])([O-:4])([OH:3])=[O:2].[Ca+2:26].[P:21]([O-:25])([O-:24])([OH:23])=[O:22].[Na+:6].[Na+:6].[C:8]([OH:20])(=[O:19])[CH2:9][C:10]([CH2:15][C:16]([OH:18])=[O:17])([C:12]([OH:14])=[O:13])[OH:11] |f:0.1.2,4.5.6.7.8,10.11,12.13.14|
|
Name
|
disodium hydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
formula 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetracalcium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
hydroxyapatite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ca(OH)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
If the pH is still maintained at near 8.5
|
Name
|
calcium hydrogen phosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)([O-])[O-].[Ca+2]
|
Name
|
disodium hydrogen phosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
citric acid
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |